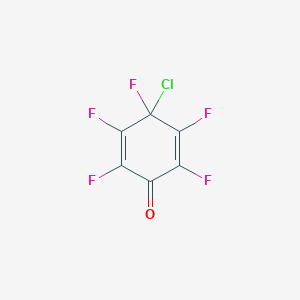
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one is a unique organic compound characterized by its chlorinated and fluorinated cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one typically involves the chlorination and fluorination of cyclohexadienone derivatives. One common method includes the reaction of cyclohexa-2,5-dien-1-one with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form cyclohexadiene derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex fluorinated and chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted cyclohexadienones, cyclohexadienes, and other halogenated derivatives.
Scientific Research Applications
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include the inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorocyclohexa-2,5-dien-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
4-Chloro-2,3,4,5-tetrafluorocyclohexa-2,5-dien-1-one: Has one less fluorine atom, impacting its chemical properties and reactivity.
Uniqueness
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and material science applications.
Properties
CAS No. |
42289-22-5 |
|---|---|
Molecular Formula |
C6ClF5O |
Molecular Weight |
218.51 g/mol |
IUPAC Name |
4-chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6ClF5O/c7-6(12)4(10)1(8)3(13)2(9)5(6)11 |
InChI Key |
ZYFLEZDUGHLKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C(C1=O)F)F)(F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















